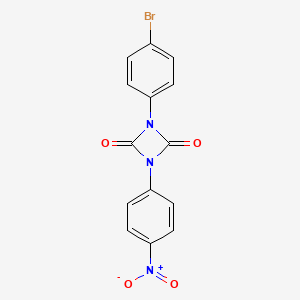
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- is a synthetic organic compound characterized by the presence of bromine and nitro functional groups attached to a uretidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated and nitrated aromatic precursors with uretidinedione under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Uretidinedione, 1-(p-chlorophenyl)-3-(p-nitrophenyl)-
- 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-aminophenyl)-
Uniqueness
The unique combination of bromine and nitro groups in 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
73840-18-3 |
|---|---|
Formule moléculaire |
C14H8BrN3O4 |
Poids moléculaire |
362.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4-nitrophenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C14H8BrN3O4/c15-9-1-3-10(4-2-9)16-13(19)17(14(16)20)11-5-7-12(8-6-11)18(21)22/h1-8H |
Clé InChI |
PIRUCMJNESTBDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

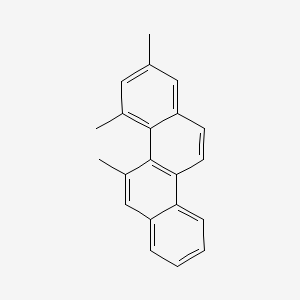
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
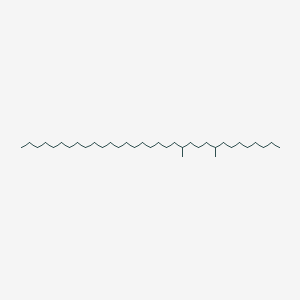
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
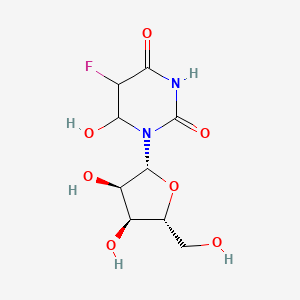
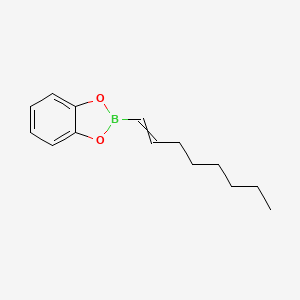
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
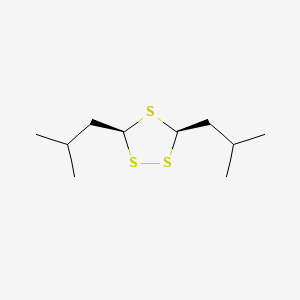
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
